tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butyl compounds . For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved reactions with 4-benzyloxybenzaldehyde and tert-butyl carbamate .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP) has been studied extensively .Scientific Research Applications
Synthesis and Characterization
A study by Bhat et al. (2019) explored the synthesis of similar compounds, including (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate, and conducted theoretical studies to confirm their structure and reactivity. These compounds were identified using spectral data analysis and theoretical calculations, and they demonstrated moderate potency against Mcl-1 enzyme, an important target in cancer research (Bhat et al., 2019).
Application in Fluorescence Sensing
Formica et al. (2018) synthesized tert-butyl hydrazinecarboxylate derivatives as fluorescent ligands. These compounds, when coordinated with a Zn(II) ion, exhibited large Stokes shifts in emission spectra, indicating potential use as fluorescent sensors (Formica et al., 2018).
Use in Organic Synthesis
Obreza and Urleb (2002) reported a new synthesis method using substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. This method has potential applications in organic synthesis, as it allows for the production of benzaldehyde N-(phenylmethylidene)-hydrazones (Obreza & Urleb, 2002).
properties
IUPAC Name |
tert-butyl N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLZOFFMZJGKF-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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